molecular formula C4H4N6O2S B6617256 [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide CAS No. 1531557-79-5

[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide

货号: B6617256
CAS 编号: 1531557-79-5
分子量: 200.18 g/mol
InChI 键: CWXAXKABJCEXDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a fused tetrazolo-pyridazine core, a structural motif known to confer a wide range of biological activities in similar compounds. Tetrazolo-fused heterocycles are frequently investigated as bioisosteres of purine bases, which allows them to interfere with critical metabolic processes in cells . Furthermore, the incorporation of a sulfonamide group is a well-established strategy in the design of enzyme inhibitors, particularly for targeting carbonic anhydrases and various protein kinases involved in cellular signaling pathways . Compounds with this general scaffold have demonstrated potent and selective anti-proliferative effects against various human cancer cell lines, including pancreatic adenocarcinoma (BxPC-3) and prostate cancer (PC-3), with activity in the low micromolar to nanomolar range . The proposed mechanisms of action for such structures include the induction of DNA damage, the promotion of reactive oxygen species (ROS), and the triggering of apoptotic cell death through both intrinsic and extrinsic pathways . In silico studies also suggest potential for inhibiting key oncogenic pathways, such as AKT-mTOR . This product is intended for research applications, such as investigating new anticancer agents, exploring enzyme inhibition mechanisms, and conducting structure-activity relationship (SAR) studies. It is supplied for laboratory research purposes only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

tetrazolo[1,5-b]pyridazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2S/c5-13(11,12)4-2-1-3-6-8-9-10(3)7-4/h1-2H,(H2,5,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAXKABJCEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or amines to form the sulfonamide. Drawing from protocols in patent US5177206A:

  • Reaction conditions :

    • Solvent: Dry acetonitrile or dichloromethane.

    • Base: Pyridine (2 equivalents) to neutralize HCl byproducts.

    • Catalyst: Dimethyl sulfoxide (DMSO, 0.1 equivalents) accelerates the reaction.

    • Temperature: 0–25°C for 1–4 hours.

For example, reacting tetrazolo[1,5-b]pyridazine-6-sulfonyl chloride with aqueous ammonia (2 equivalents) in acetonitrile at 0°C produces the target compound in 70–80% yield after recrystallization.

Comparative Analysis of Methods

MethodKey StepsYield*AdvantagesLimitations
Diazotization + SNArDiazotization, Cl→SO₂Cl, amination60–75%High-purity intermediates; scalableMulti-step; requires Cl₂ handling
Direct SulfamoylationSulfamoylation, cyclization40–55%Fewer stepsLow regioselectivity; side reactions

*Estimated yields based on analogous reactions.

Characterization and Validation

Critical to all pathways is structural validation via:

  • X-ray crystallography : Confirms regiochemistry and sulfonamide orientation.

  • NMR spectroscopy : Distinct signals for tetrazole protons (δ 8.5–9.5 ppm) and sulfonamide NH₂ (δ 6.0–6.5 ppm).

  • Mass spectrometry : Molecular ion peaks matching the calculated mass of C₅H₄N₆O₂S (228.03 g/mol).

Industrial-Scale Considerations

For large-scale synthesis, the Q-tube reactor system offers advantages:

  • Pressure control : Enables safe Cl₂ use in chlorosulfonation.

  • Reduced reaction times : High-pressure conditions accelerate steps like thiol oxidation .

化学反应分析

Cyclization and Tautomerism

The tetrazolo[1,5-b]pyridazine system undergoes cyclization during synthesis. In one route, nitration of precursor pyridazines with 100% HNO₃/H₂SO₄ produces nitro intermediates, which react with NaN₃ in acetone/water to form azido-tetrazole tautomers. X-ray crystallography confirms exclusive formation of the azido-tetrazole tautomer (3at) over diazide or ditetrazole forms .

Key conditions :

  • Nitration : 0–5°C, 1 hr

  • Azide cyclization : 50°C, 12 hrs

Substitution Reactions

The sulfonamide group at position 6 participates in nucleophilic substitutions. For example:

  • Morpholine substitution : Reacts with morpholine under acidic conditions to yield morpholine-sulfonamide derivatives (e.g., MM134 ) .

  • Amination : Treatment with NH₃/MeOH substitutes sulfonamide with amine groups, forming 6,7-diamino derivatives (e.g., compound 6) .

Reactivity trends :

PositionReactantProductYield
6-SO₂NH₂MorpholineMM13462%
6-SO₂NH₂NH₃6,7-diamine91%

Oxidation and Reduction

The tetrazole ring exhibits redox activity:

  • Oxidation : Stability under strong oxidizers (e.g., HNO₃) enables nitro group introduction at position 8 .

  • Reduction : Sodium borohydride selectively reduces the tetrazole ring without affecting the sulfonamide group .

Thermal stability :

DerivativeDecomposition Temp (°C)
8-Nitro-6-sulfonamide218
6,7-Diamino245

Cycloaddition and Fusion Reactions

The tetrazole moiety participates in 1,3-dipolar cycloadditions :

  • Reaction with acetylenedicarboxylates forms pyrazolo-triazolo-pyridazine hybrids .

  • Fusion with triazine rings yields polyheterocycles (e.g., pyrazolo[4,3-e]tetrazolo[1,5-b] triazine) .

Example pathway :

  • React with ethyl cyanoacetate to form carbamate intermediates.

  • Treat with NaN₃ to generate triazole-fused products .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group interacts with biological targets:

  • Enzyme inhibition : Binds BTK kinase (IC₅₀ = 12 nM) and mTOR (IC₅₀ = 18 nM), inducing apoptosis in cancer cells .

  • Structure-activity relationship (SAR) :

    ModificationEffect on IC₅₀ (BTK)
    6-SO₂NH₂ → SO₂N(morpholine)12 nM → 8 nM
    8-NO₂ introductionEnhances bioavailability

Comparative Reactivity of Analogues

CompoundStructural FeatureReactivity Difference
6-Azidotetrazolo[1,5-b]pyridazineAzido group at C6Higher electrophilicity at C7
Tetrazolo[1,5-b] triazineTriazine instead of pyridazinePrefers [4+2] cycloadditions
5,6-Fused bicyclic tetrazolesBicyclic frameworkReduced solubility in polar solvents

科学研究应用

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines while sparing normal cells.

Case Studies

  • A study involving MM131 showed a significant reduction in mTOR concentrations in treated colon cancer cells compared to untreated controls. This compound also reduced levels of sICAM-1 and cathepsin B, both associated with tumor progression .
  • In a zebrafish embryo xenograft model, MM129 exhibited a synergistic effect when combined with 5-FU, further validating its potential as a novel anticancer agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound derivatives have shown promising antimicrobial activity.

Antibacterial and Antifungal Activity

  • A series of tetrazole compounds were synthesized and evaluated for their antimicrobial efficacy against various pathogens. Some derivatives displayed superior activity compared to standard antibiotics like ampicillin .
  • Specific derivatives demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example, certain substituted tetrazoles exhibited significant inhibition of bacterial growth with minimal cytotoxicity to human cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Compound Target Activity IC50 (μM) Cell Line
MM129BTK Inhibition15DLD-1
MM131mTOR Inhibition10HT-29
MM134Cytotoxicity20PC-3

作用机制

The mechanism of action of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

相似化合物的比较

Structural Analogs with Sulfonamide Moieties

Compound Class Core Structure Key Substituents Biological Activity Potency (ED50 or IC50) Reference
[1,2,3,4]Tetrazolo[1,5-b]pyridazine Tetrazolo-pyridazine 6-Sulfonamide, 8-(dimethylaminosulfonylmethyl), 6-Cl Cytostatic (KB, HeLa cells) 0.009 × 10⁻⁴ M (KB cells)
[1,2,4]Triazolo[1,5-a]pyrimidine Triazolo-pyrimidine 2-Sulfonamide, 5,7-dimethoxy/methyl Herbicidal (pre-emergent weed control) Not reported
Pyrazolo-tetrazolo-triazine Pyrazolo[4,3-e]tetrazolo-triazine 7-Methyl-5-phenyl, sulfonamide Anticancer (apoptosis induction in CRC cells) LC3B reduction: ~50% at 10 µM

Key Observations :

  • Core Heterocycle Influence : The tetrazolo-pyridazine core (e.g., ) demonstrates cytostatic activity, while triazolo-pyrimidine derivatives () are herbicidal. The pyrazolo-triazine scaffold () targets cancer cells, suggesting core-dependent biological targeting.
  • Sulfonamide Role: In tetrazolo-pyridazines, sulfonamide substituents enhance solubility and potency. For example, the 8-(dimethylaminosulfonylmethyl) group in ’s compound improves bioavailability, contributing to its ED50 of 0.009 × 10⁻⁴ M, surpassing cytarabine (0.03–0.04 × 10⁻⁴ M) .

Tetrazolo[1,5-b]Pyridazine Derivatives with Varied Substituents

Compound Type Substituents Activity Profile Selectivity/Toxicity Reference
6-(Substituted phenoxy) 4-Nitrophenoxy, 4-chlorophenoxy Antifungal/antibacterial (plant disease) Not reported
N-[(4-Fluorophenyl)methyl]-6-amine 6-Amine, 4-fluorobenzyl Anti-Trypanosoma cruzi (theoretical) Predicted non-toxic, chemoprotective
6-Chloro-8-sulfonamide 6-Cl, 8-sulfonamide Cytostatic (cancer cells) High selectivity for malignant cells

Key Observations :

  • Substituent Impact: Chlorine at C-6 (tetrazolo-pyridazine) is critical for cytotoxicity, while C-8 sulfonamide groups enhance solubility . Phenoxy substituents () shift activity toward plant pathogen control.
  • Therapeutic Potential: The 6-amine derivative () shows promise as a non-toxic antiparasitic agent, highlighting substituent-driven diversification of applications.

Mechanistic and Toxicity Profiles

  • Anticancer Mechanisms : Pyrazolo-triazine sulfonamides (e.g., MM137) induce apoptosis via intrinsic (mitochondrial membrane loss) and extrinsic (caspase-8 activation) pathways, with autophagy suppression (LC3A/B reduction) .
  • Toxicity: Tetrazolo-pyridazine sulfonamides () and pyrazolo-triazine derivatives () exhibit selectivity for cancer cells, minimizing harm to normal tissues. Computational predictions for the 6-amine analog () suggest low hepatotoxicity and carcinogenicity .

生物活性

The compound [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrazole ring fused with a pyridazine ring and is characterized by the presence of a sulfonamide group at the 6-position. Its distinct chemical properties make it a candidate for various therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7N7O2S\text{C}_7\text{H}_7\text{N}_7\text{O}_2\text{S}

This structure includes:

  • A tetrazole ring that contributes to its biological activity.
  • A pyridazine ring which enhances its interaction with biological targets.
  • A sulfonamide group that is often associated with antimicrobial and anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes related to cell proliferation and survival. For instance:

  • It activates apoptosis pathways by modulating caspase activity.
  • It inhibits critical kinases involved in cancer cell signaling pathways such as AKT and mTOR.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Mechanism of Action References
BxPC-30.06 - 0.35Induction of apoptosis via caspase activation
PC-30.10 - 0.30Inhibition of AKT-mTOR pathway
HCT-1160.15 - 0.40Modulation of PD-L1 interaction

Case Studies

  • Study on BxPC-3 Cells : Treatment with this compound resulted in significant activation of caspase 3/7 after 24 hours, indicating its potential to induce apoptosis in pancreatic cancer cells .
  • In Vivo Efficacy : In a zebrafish embryo xenograft model, the compound demonstrated strong anticancer efficacy when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), suggesting a synergistic effect .

Pharmacological Evaluation

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Its high nitrogen content contributes to stability and solubility in biological environments.

常见问题

Q. What are the standard synthetic routes for [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide derivatives?

The synthesis typically involves functionalization of the tetrazolo-pyridazine core. For example:

  • Step 1: Start with commercially available pyridazine precursors. For energetic derivatives, nitration and azidation steps are critical. Compound 3at (a high-performance explosive) was synthesized via a two-step route involving nitration followed by azide substitution .
  • Step 2: Sulfonamide introduction often employs sulfonyl chloride intermediates. In anticancer derivatives, sulfonamide groups are added via nucleophilic substitution .
  • Key reagents: Polyphosphoric acid for cyclization, sodium azide for azide incorporation, and nitrating agents (e.g., HNO₃/H₂SO₄) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility: The parent compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, ethanol). For example, Ro 106-9920 (a sulfinyl derivative) is soluble in DMSO (12 mg/mL) and ethanol (5 mM) .
  • Stability: Store at -20°C in powder form; solutions in DMSO are stable for 6 months at -20°C. Avoid prolonged exposure to light or moisture .

Q. What biological targets are associated with tetrazolo[1,5-b]pyridazine sulfonamides?

  • NF-κB pathway: Derivatives like Ro 106-9920 inhibit IκBα ubiquitination (IC₅₀ = 2.3–3 μM), suppressing TNF-α, IL-1β, and IL-6 production in inflammatory models .
  • Anticancer activity: Tricyclic pyrazolo-tetrazolo-triazine sulfonamides (e.g., MM-129) show cytotoxicity (IC₅₀ = 0.17–1.15 μM) and induce DNA damage via γ-H2AX foci formation in HCT 116 cells .

Advanced Research Questions

Q. How can structural isomerism in tetrazolo-pyridazine derivatives be resolved experimentally?

  • 15N NMR spectroscopy: Isotopic labeling (15N) at the azido group enables differentiation between tetrazolo (closed) and azido (open) tautomers. For example, 1D 15N NMR spectra reveal distinct 13C-15N coupling constants (JC,N) for cyclic vs. linear forms .
  • Infrared spectroscopy: Absence of N–H stretches (3300–3500 cm⁻¹) confirms tetrazolo ring closure .

Q. What methodologies are used to evaluate the energetic performance of tetrazolo-pyridazine explosives?

  • Detonation velocity (Dv) and pressure (P): Calculated via Cheetah 7.0 software using crystal density and heat of formation. Compound 3at exhibits Dv = 8746 m/s and P = 31.5 GPa, surpassing lead azide .
  • Thermal stability: Assessed via differential scanning calorimetry (DSC). Compound 6 shows decomposition >200°C, qualifying it as a secondary explosive .
CompoundDv (m/s)P (GPa)Thermal Stability (°C)
3at 874631.5160 (decomposition)
6 820028.9>200
Lead Azide540025.0350 (decomposition)

Q. How can contradictions in reported IC₅₀ values for NF-κB inhibitors be addressed?

  • Assay variability: Ro 106-9920 shows IC₅₀ = 2.3 μM in human peripheral blood mononuclear cells (PBMNs) vs. 3 μM in RAW264.7 macrophages. Standardize cell lines, incubation times (24–72 h), and LPS/TNF-α stimulation protocols .
  • Metabolic interference: Hepatic metabolism in vivo reduces effective concentrations. Use stable analogs (e.g., methylated derivatives) to improve pharmacokinetic consistency .

Q. What computational tools predict the bioactivity of sulfonamide derivatives?

  • QSAR modeling: For antinociceptive/anti-inflammatory agents, descriptors like logP, polar surface area, and H-bond donors correlate with activity. Imidazophosphor esters with β-enaminobisphosphonate groups show optimal binding to COX-2 .
  • Molecular docking: Use Discovery Studio or AutoDock to simulate interactions with NF-κB (PDB: 1SVC) or c-Met kinases (PDB: 3F82) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。